molecular formula C17H23N3O B2644151 (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide CAS No. 2411329-24-1

(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide

Cat. No. B2644151
CAS RN: 2411329-24-1
M. Wt: 285.391
InChI Key: YLWOZINDTICEID-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide, also known as DMEMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been shown to inhibit the activity of these pathways, leading to the induction of apoptosis in cancer cells and the modulation of neurotransmitter receptor activity in the brain.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter receptor activity, and the inhibition of protein-protein interactions. (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has several advantages for use in lab experiments, including its stability and solubility in various solvents. However, (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide also has some limitations, including its relatively low potency and selectivity for certain targets.

Future Directions

There are several future directions for the study of (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other anticancer drugs, the exploration of its effects on other signaling pathways, and the development of new imaging probes based on (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide. Additionally, further research is needed to fully understand the mechanisms underlying (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide's effects and its potential applications in various fields.

Synthesis Methods

(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide can be synthesized through a multistep process involving the reaction of indole-4-carboxaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of ethylamine and the coupling of the resulting intermediate with 2-bromo-1-phenylethene. The final product is obtained through purification and recrystallization.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been shown to have potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroscience, (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has been shown to modulate the activity of certain neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders. (E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide has also been used as a tool for the study of protein-protein interactions and as a fluorescent probe for imaging studies.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-4-20(17(21)9-6-12-19(2)3)13-14-7-5-8-16-15(14)10-11-18-16/h5-11,18H,4,12-13H2,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWOZINDTICEID-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C2C=CNC2=CC=C1)C(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=C2C=CNC2=CC=C1)C(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-ethyl-N-(1H-indol-4-ylmethyl)but-2-enamide

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